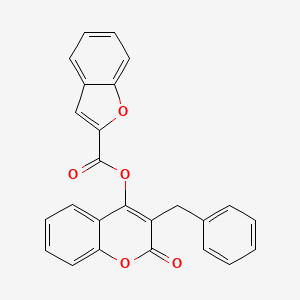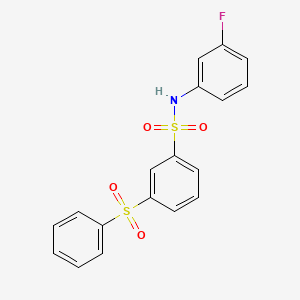
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea is a synthetic organic compound that features a benzodioxole moiety and a bromophenyl group linked through a thiourea bridge
Métodos De Preparación
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-bromoaniline in the presence of thiourea. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the formation of the thiourea linkage. Industrial production methods may involve optimization of reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety and the bromophenyl group contribute to its binding affinity and specificity. The thiourea linkage plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways and effects.
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)thiourea: The presence of a fluorine atom may influence its stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-11-2-4-12(5-3-11)18-15(21)17-8-10-1-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPPFSYFYHALTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B3711007.png)
![2-[(4-methoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B3711012.png)

![N-(3-bromophenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3711053.png)
![3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3711056.png)
![N-(4-chlorophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3711067.png)


![4-fluoro-N-(4-fluorophenyl)-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3711087.png)
![2-bromo-5-[(3-chlorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3711095.png)
![methyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B3711107.png)
![3-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3711115.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3711116.png)
![5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B3711117.png)
